molecular formula C13H15ClFNO2 B4601434 (2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4601434
M. Wt: 271.71 g/mol
InChI Key: XOSDVDDJKARRCY-UHFFFAOYSA-N
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Description

(2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a useful research compound. Its molecular formula is C13H15ClFNO2 and its molecular weight is 271.71 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chloro-6-fluorobenzoyl)-2,6-dimethylmorpholine is 271.0775346 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

A study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives involved derivatives related to the chemical structure of interest, focusing on the intermolecular interactions and the solvatomorphic behavior of these compounds. The research detailed the synthesis process, crystal structures, and the presence of various intermolecular interactions, contributing to the understanding of molecular behavior in different states (Shukla et al., 2014).

Antimicrobial Activity

The precursor compound 3-fluoro-4-morpholinoaniline, closely related to the query compound, was synthesized and used to create a series of sulfonamides and carbamates. These compounds were tested for their antimicrobial potency against various bacteria and fungi. The study found that most compounds exhibited good to potent antimicrobial activity, highlighting the potential of derivatives of the queried compound for use in antimicrobial applications (Janakiramudu et al., 2017).

Fluorescent Probes and Sensors

Research into the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, molecules with a structural relation to the query, has implications for their use as fluorescent probes in biochemistry and medicine. The study explored the potential of quinoline derivatives as fluorophores, highlighting their application in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Spectroscopic Properties and Fluorophores

A detailed investigation into the halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles provided insights into how such modifications can influence the fluorescence properties of these compounds. This study opens avenues for designing push-pull benzothiazole fluorophores for tuning fluorescence properties, which can be pivotal in optical and sensing applications (Misawa et al., 2019).

Catalysis in Organic Synthesis

Research into novel synthesis methods, including the reaction of related compounds in the presence of lithium bis(trimethylsilyl)amide, has resulted in high yields of 4H-1,4-benzoxazines. These studies provide a foundation for understanding the chemical reactions and mechanisms involved, with potential applications in catalysis and organic synthesis (Kudo et al., 1996).

Safety and Hazards

2-Chloro-6-fluorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c1-8-6-16(7-9(2)18-8)13(17)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDVDDJKARRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.